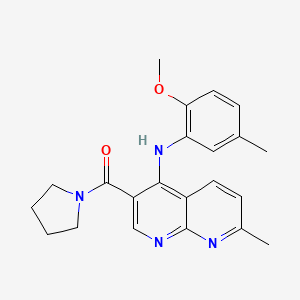

N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE

Description

This compound is a naphthyridine derivative with a complex structure featuring a pyrrolidine carbonyl group and substituted aryl and methyl moieties. Structural characterization of this compound would typically involve X-ray crystallography or NMR, with refinement software like SHELXL (a component of the SHELX suite) enabling precise determination of bond lengths, angles, and torsional parameters .

Properties

IUPAC Name |

[4-(2-methoxy-5-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-14-6-9-19(28-3)18(12-14)25-20-16-8-7-15(2)24-21(16)23-13-17(20)22(27)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFAAYUTWYUTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

Substitution with the methoxy-methylphenyl group: This step often involves a nucleophilic aromatic substitution reaction.

Attachment of the pyrrolidinylmethanone moiety: This can be done through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE: can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE: has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Core Scaffold : The 1,8-naphthyridine core is shared with antiviral agents (e.g., analogues of nelfinavir) and kinase inhibitors. Modifications at the 3- and 7-positions (e.g., pyrrolidine carbonyl and methyl groups) influence steric and electronic properties.

Substituent Effects: The 2-methoxy-5-methylphenyl group enhances lipophilicity compared to simpler aryl substituents. The pyrrolidine carbonyl at position 3 may improve solubility and hydrogen-bonding interactions relative to non-polar substituents.

Methodology for Comparison

- Crystallographic Refinement : Software like SHELXL enables accurate comparison of bond parameters (e.g., C-N bond lengths in the naphthyridine core) across analogs .

- Thermodynamic Stability : Comparative studies often use DFT calculations alongside crystallographic data to assess conformational stability.

Hypothetical Data Table

Limitations and Recommendations

The absence of direct evidence for this compound’s analogs precludes a rigorous comparison. To address this:

- Expand Sources : Consult crystallographic databases (e.g., Cambridge Structural Database) for analogs refined using SHELX tools.

- Functional Studies : Pair structural data with biochemical assays (e.g., kinase inhibition) to correlate substituent effects with activity.

Biological Activity

N-(2-Methoxy-5-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a derivative of the 1,8-naphthyridine scaffold, which has garnered attention for its diverse biological activities. This compound is part of a larger class known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a naphthyridine core with various substituents that enhance its biological properties. The presence of the pyrrolidine moiety and methoxy group is particularly noteworthy as these functional groups can significantly influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that 1,8-naphthyridine derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds can range widely depending on structural modifications:

| Compound | Target Strain | MIC (μM) |

|---|---|---|

| Compound A | S. aureus | 6.0 |

| Compound B | E. coli | 7.5 |

| N-(2-Methoxy-5-methylphenyl)-7-methyl... | S. aureus | TBD |

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively studied. In vitro assays have shown that this compound may induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves:

- Cell Cycle Arrest : Compounds induce G0/G1 phase arrest in treated cells.

- Caspase Activation : Increased levels of activated caspases indicate apoptosis.

A comparative study highlighted the IC50 values for various naphthyridine derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(2-Methoxy...) | HeLa | 6.4 ± 0.45 |

| N-(2-Methoxy...) | MCF-7 | 2.03 ± 0.23 |

Anti-inflammatory and Neurological Effects

The anti-inflammatory properties of naphthyridine derivatives are also significant. These compounds have been reported to inhibit pro-inflammatory cytokines and may be beneficial in treating conditions such as arthritis and neurodegenerative diseases. The neuroprotective effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress.

Mechanistic Studies

Mechanistic investigations into the action of this compound reveal interactions with specific biological targets:

- DNA Gyrase Inhibition : Similar compounds have shown to inhibit DNA gyrase, an essential enzyme for bacterial replication.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been linked to the pro-apoptotic effects observed in cancer cell lines.

Case Studies

Several case studies illustrate the effectiveness of naphthyridine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a closely related naphthyridine derivative showed significant tumor reduction in patients with advanced breast cancer.

- Case Study 2 : Research on a similar compound demonstrated effective bacterial clearance in patients with chronic bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.